molecular formula C12H12N2O4S B2360428 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide CAS No. 1396867-88-1

3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide

Cat. No.: B2360428
CAS No.: 1396867-88-1
M. Wt: 280.3
InChI Key: LZTDXYNBPRQCGX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 1,2-oxazol-4-yl moiety at the amide nitrogen.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-12(14-10-8-13-18-9-10)6-7-19(16,17)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTDXYNBPRQCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction between the isoxazole derivative and a suitable amine.

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and phenylsulfonyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole/Oxadiazole Moieties

Several compounds share the propanamide-oxazole/oxadiazole core but differ in substituents, influencing their pharmacological profiles:

Compound Name Key Substituents Pharmacological Target Key Findings Reference
6a () 2-Cyano-4-nitrophenyl-oxadiazole CB2 receptor Moderate CB2 affinity (IC₅₀ = 120 nM)
6b () 6-Fluoropyridin-3-yl-oxadiazole CB2 receptor Enhanced selectivity over CB1
N-benzyl-3-[3-(3-methylphenyl)-1,2-oxazol-4-yl]propanamide () Benzyl + 3-methylphenyl-oxazole Unknown Structural emphasis on lipophilicity
Palbociclib Impurity () 5-Methyl-3-phenylisoxazole + sulfonyl CDK4/6 inhibition Metabolite with reduced potency

Key Observations :

  • Oxadiazole vs. Oxazole : Compounds with 1,2,4-oxadiazole (e.g., 6a–6e) exhibit stronger CB2 receptor binding compared to oxazole derivatives, likely due to enhanced hydrogen-bonding capabilities .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6a) improve receptor affinity but may reduce metabolic stability. Fluorine substituents (e.g., 6b) balance selectivity and bioavailability .
  • Sulfonyl Groups : The benzenesulfonyl group in the target compound may confer higher solubility compared to benzyl or carbazolyl substituents (e.g., ) .
Spectral Characterization
  • NMR Trends : Oxazole protons resonate at δ 8.1–8.3 ppm (¹H NMR), while benzenesulfonyl groups show aromatic signals at δ 7.5–7.9 ppm. ¹³C NMR confirms carbonyl peaks near δ 170 ppm .
  • Mass Spectrometry : HRMS data for analogues (e.g., 6a: [M+H]⁺ = 492.1234) align with theoretical values, ensuring structural validation .

Biological Activity

3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound possesses a molecular formula of C14H12N4O5S, indicating the presence of a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with an oxazole moiety. It appears as a white crystalline powder and is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide. The melting point ranges from 220°C to 224°C, while the boiling point is approximately 648.3°C at standard atmospheric pressure.

Anticancer Properties

Research indicates that 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide exhibits notable anticancer properties. It has been identified as a potential inhibitor of topoisomerase IIα, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage in cancer cells, making it a target for chemotherapeutic agents .

Case Study: Topoisomerase IIα Inhibition
In a study evaluating various compounds for topoisomerase IIα inhibition, derivatives similar to 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide demonstrated significant cytotoxicity against T47D breast cancer cells with IC50 values lower than established drugs. This suggests that compounds with similar structural features may enhance therapeutic efficacy in treating hormone-dependent cancers .

The mechanism by which 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide exerts its biological effects involves interaction with specific molecular targets, potentially including enzymes and receptors involved in cancer progression. Its ability to stabilize the cleavable complex formed by topoisomerase IIα could lead to increased cell death in malignant cells .

Synthesis Methods

The synthesis of 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide typically involves multi-step procedures:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Attachment of Sulfonyl Group : The benzenesulfonyl group is introduced via nucleophilic substitution.
  • Amide Bond Formation : The final step involves coupling the oxazole-containing intermediate with a suitable amine using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Comparative Analysis

To understand the unique properties of 3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide, it is useful to compare it with related compounds:

Compound Name Structural Features Biological Activity
Compound AContains oxazoleAnticancer
Compound BSulfonamide derivativeAntimicrobial
Compound CAromatic amideEnzyme inhibitor

This table illustrates how variations in structure can influence biological activities and therapeutic applications.

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